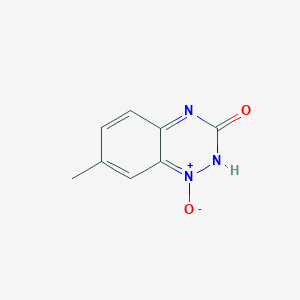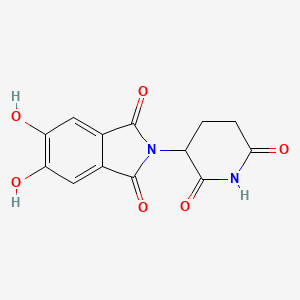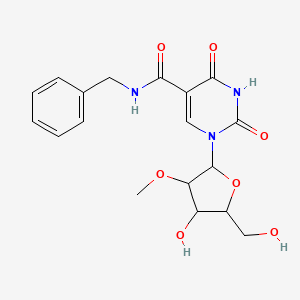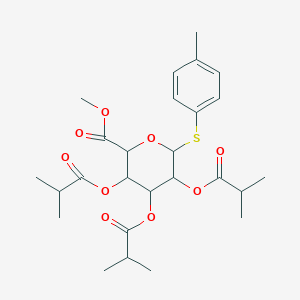
Cmp-neu5Gc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Glycolylneuraminic acid (Neu5Gc) is a sialic acid commonly found at the outermost position of glycan chains on the surface of most mammalian cells. It is a derivative of N-acetylneuraminic acid (Neu5Ac) and is synthesized by the hydroxylation of Neu5Ac. Humans lack the ability to synthesize Neu5Gc due to an inactivating deletion in the CMAH gene, but it can be incorporated into human tissues through dietary sources, particularly red meat .
准备方法
Neu5Gc can be synthesized through various chemical and enzymatic methods. One common method involves the conversion of CMP-N-acetylneuraminic acid (CMP-Neu5Ac) to CMP-N-glycolylneuraminic acid (CMP-Neu5Gc) using the enzyme cytidine monophospho-N-acetylneuraminic acid hydroxylase (CMAH). This reaction takes place in the cytosol and involves the hydroxylation of CMP-Neu5Ac . Industrial production methods often utilize highly efficient one-pot multienzyme (OPME) sialylation systems to synthesize compounds containing Neu5Gc and its derivatives .
化学反应分析
Neu5Gc undergoes various chemical reactions, including:
Oxidation: Neu5Gc can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on Neu5Gc.
Substitution: Neu5Gc can undergo substitution reactions where functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are often derivatives of Neu5Gc with modified functional groups .
科学研究应用
Neu5Gc has numerous applications in scientific research, including:
Chemistry: Neu5Gc and its derivatives are used in the synthesis of glycosides and glycoconjugates.
Biology: Neu5Gc is studied for its role in cell surface glycan structures and its incorporation into human tissues through diet.
Medicine: Neu5Gc is investigated for its potential role in human diseases, including cancer and chronic inflammation, due to its recognition as a foreign antigen by the human immune system.
Industry: Neu5Gc is used in the production of various biotechnological products, including glycoproteins and glycolipids .
作用机制
Neu5Gc exerts its effects through its incorporation into glycan chains on cell surfaces. The hydroxylation of CMP-Neu5Ac to CMP-Neu5Gc by CMAH is a key step in its biosynthesis. Once incorporated into glycan chains, Neu5Gc can interact with various receptors and antibodies, leading to immune responses. In humans, the incorporation of Neu5Gc from dietary sources can lead to the production of anti-Neu5Gc antibodies, resulting in chronic inflammation and potential disease development .
相似化合物的比较
Neu5Gc is similar to other sialic acids, such as:
N-acetylneuraminic acid (Neu5Ac): The precursor to Neu5Gc, differing by a single oxygen atom.
2-keto-3-deoxynonulosonic acid (Kdn): Another sialic acid with a different structure.
Neu5Gc is unique due to its hydroxyl group, which distinguishes it from Neu5Ac. This structural difference leads to distinct biological roles and immune responses .
属性
IUPAC Name |
2-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxy-5-[(2-hydroxyacetyl)amino]-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N4O17P/c21-10-1-2-24(19(35)22-10)17-15(32)14(31)9(39-17)6-38-42(36,37)41-20(18(33)34)3-7(27)12(23-11(29)5-26)16(40-20)13(30)8(28)4-25/h1-2,7-9,12-17,25-28,30-32H,3-6H2,(H,23,29)(H,33,34)(H,36,37)(H2,21,22,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEWKBQADMRCLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1(C(=O)O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)C(C(CO)O)O)NC(=O)CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N4O17P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12096778.png)




![(6-Benzoyloxy-3-cyanopyridin-2-yl) 3-[3-(ethoxymethyl)-5-fluoro-2,6-dioxo-1,3-diazinane-1-carbonyl]benzoate](/img/structure/B12096829.png)





